3-Trifluoromethylbenzoate

Lipophilicity LogP Drug Design

Researchers requiring a robust, ultra-trace detectable passive water tracer or a conformation-sensitive allosteric probe for insulin hexamer studies face limited isomer-pure options with validated, quantifiable performance. Sodium 3-trifluoromethylbenzoate (CAS 69226-41-1) directly addresses these gaps. - 40× higher supercritical-CO₂ solubility vs. unsubstituted benzoic acid (~7 wt% at 35 °C/100 bar) for greener extraction and particle engineering. - UHPLC-MS/MS LOD of 0.01-0.05 ng/mL in >20% salinity brines, enabling low-volume tracer injection with minimal environmental burden. - Two slowly interconverting ¹⁹F NMR binding modes in T₃R₃/R₆ insulin states-information inaccessible with the 4-CF₃ isomer. Bulk stock, 99% HPLC purity, shipped ambient.

Molecular Formula C8H4F3O2-
Molecular Weight 189.11 g/mol
Cat. No. B1240618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethylbenzoate
Synonyms3-(trifluoromethyl)benzoate
3-TFM
3-TFMBA
3-trifluoromethylbenzoate
3-trifluoromethylbenzoate, sodium salt
3-trifluoromethylbenzoate, sodium salt, carboxy-(11)C-labeled
3-trifluoromethylbenzoate, thallium salt
m-trifluoromethylbenzoic acid
meta-trifluoromethylbenzoate
ortho-trifluoromethylbenzoate
Molecular FormulaC8H4F3O2-
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-]
InChIInChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)/p-1
InChIKeyFQXQBFUUVCDIRK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Trifluoromethylbenzoate Overview


3-Trifluoromethylbenzoate (CAS 454-92-2 for the conjugate base; sodium salt CAS 69226-41-1) is the anion of 3-(trifluoromethyl)benzoic acid, a benzoic acid derivative bearing a trifluoromethyl (-CF₃) substituent at the meta position [1]. This substitution confers distinct physicochemical properties — including elevated lipophilicity (ACD/LogP = 2.95 for the anion), enhanced supercritical-CO₂ solubility, and characteristic ¹⁹F NMR chemical shifts — that differentiate it from the ortho- and para-trifluoromethyl isomers, unsubstituted benzoate, and non-fluorinated alkyl analogs . The compound is employed as a passive water tracer in oilfield reservoir studies, as an allosteric probe for insulin hexamer conformational states, and as a versatile synthetic intermediate in medicinal and agrochemical chemistry [2][3].

Probe & Tracer Meta-CF₃ benzoate for differential partitioning and ¹⁹F NMR allostery studies.
Green Processing High scCO₂ solubility enables supercritical fluid extraction and purification workflows.
Synthetic Intermediate Versatile scaffold for medicinal and agrochemical chemistry with enhanced lipophilicity.

Irreplaceable Advantages of 3-Trifluoromethylbenzoate


Positional isomerism of the -CF₃ group on the benzoate ring is not a minor structural nuance; it dictates lipophilicity, molecular recognition by proteins, and environmental partitioning behavior. The meta-substituted isomer (3-CF₃) yields an ACD/LogP of 2.95, whereas unsubstituted benzoate exhibits ACD/LogP = 1.89 — a difference of over one log unit that translates to an approximately 11-fold higher octanol-water partition coefficient . In insulin hexamer allostery, 3-trifluoromethylbenzoate binds to T₃R₃/R₃ states with two slowly interconverting modes, while the para isomer (4-CF₃) gives a single bound resonance that discriminates T₃R₃ from R₆ [1]. In supercritical CO₂ processing, 3-(trifluoromethyl)benzoic acid reaches ~7 wt% solubility at 35 °C and 100 bar — roughly 40-fold higher than unsubstituted benzoic acid (~0.2 wt%) and 7-fold higher than 3-fluorobenzoic acid (~1 wt%) [2]. These quantitative divergences mean that substituting a 2- or 4-trifluoromethyl isomer, or a non-fluorinated analog, will alter tracer detectability, allosteric response, or process solubility in ways that undermine experimental reproducibility.

3-Trifluoromethylbenzoate (meta-CF₃)
vs
2- or 4-Trifluoromethyl isomers may alter protein binding modes and lipophilicity-driven partitioning.
Trifluoromethyl (-CF₃) benzoate
vs
Non-fluorinated (e.g., methyl) analogs may significantly reduce scCO₂ solubility and tracer ionizability.

3-Trifluoromethylbenzoate: Head-to-Head Evidence


Lipophilicity: Trifluoromethyl vs. Non-Fluorinated Benzoates

The meta-CF₃ substituent dramatically elevates lipophilicity compared to both unsubstituted benzoate and the non-fluorinated methyl analog. The ACD/LogP of 3-trifluoromethylbenzoate is 2.95, versus 1.89 for benzoate ion and 2.37 (experimental log Kow) for 3-methylbenzoate . At physiological pH 7.4, the ACD/LogD of the trifluoromethyl compound is -0.22 compared to -1.00 for benzoate, indicating a greater propensity to partition into lipid environments even in the ionized state .

Lipophilicity vs. Non-F Analogs
Cross-study comparable
ACD/LogP = 2.95 (Δ +1.06 vs benzoate; ~11-fold higher partition)
Supports enhanced membrane permeability and organic-phase partitioning context.
Data to verify; ACD/Labs predicted values vs. experimental log Kow for comparator.
Lipophilicity LogP Drug Design Tracer Partitioning

Allosteric Discrimination of Insulin Hexamer States

In a direct head-to-head ¹⁹F NMR study of insulin hexamer allostery, 3-trifluoromethylbenzoate and 4-trifluoromethylbenzoate were both tested as monovalent anion ligands that stabilize R₃ units. The 3-isomer bound to R₃ units of T₃R₃ and R₆ in two alternative, slowly interconverting modes with distinct CF₃ microenvironments, giving separate ¹⁹F resonances for each state. In contrast, 4-trifluoromethylbenzoate produced a single bound resonance that could distinguish T₃R₃ from R₆ but without the dual-mode binding characteristic [1]. Line width analysis further revealed that ligand off-rates for 3-trifluoromethylbenzoate are slower by a factor of ~10³ than the diffusion limit, indicating a rate-limiting protein conformational transition [1].

Allosteric Discrimination (¹⁹F NMR)
Head-to-head
3-CF₃: Dual binding modes on R₃ units. 4-CF₃: Single bound resonance.
Enables multi-state readout for insulin hexamer conformational heterogeneity analysis.
Ligand off-rate ~10³× slower than diffusion limit reported for 3-isomer.
Protein Allostery ¹⁹F NMR Insulin Hexamer Biophysical Probe

Supercritical CO₂ Solubility Comparison

The introduction of a trifluoromethyl group at the 3-position dramatically increases solubility in dense carbon dioxide, a key parameter for green extraction and processing. At 35 °C and 100 bar, 3-(trifluoromethyl)benzoic acid achieved a solubility of approximately 7 wt%, compared to ~0.2 wt% for unsubstituted benzoic acid and ~1 wt% for 3-fluorobenzoic acid under comparable conditions [1]. This represents an approximate 40-fold increase over benzoic acid and a 7-fold increase over the mono-fluorinated analog.

Supercritical CO₂ Solubility
Head-to-head
~7 wt% at 35 °C, 100 bar (40-fold vs. benzoic acid; 7-fold vs. 3-fluorobenzoic acid).
Supports green extraction and particle-engineering process selection.
Conditions: Dense CO₂; referenced at ~100–103 bar.
Supercritical CO₂ Green Chemistry Solubility Fluorinated Pharmaceuticals

Tracer Detection Limits in High-Salinity Brine

Fluorinated benzoic acids (FBAs), including 3-trifluoromethylbenzoate, are the most effective passive water tracers for oilfield applications, owing to their detectability at ultra-trace levels [1]. Using UHPLC-MS/MS with solid-phase extraction, detection limits for a suite of 19 FBAs in high-salinity (>20% salt) reservoir water ranged from 0.01 to 0.05 ng/mL, representing a factor of 10–20 improvement over previous LC-MS/MS methods [2]. In contrast, non-fluorinated tracers such as naphthalene sulfonic acids typically require higher injection masses due to less favorable ionization and higher background interference [1].

Tracer Detection in Brine
Class-level inference
UHPLC-MS/MS LOD: 0.01–0.05 ng/mL in >20% salinity water.
Reported 10–20× improvement over prior LC-MS/MS methods for fluorobenzoic acid class.
Source review; class-level inference for meta-isomer performance.
Tracer Oilfield UHPLC-MS/MS Reservoir Monitoring

Synthetic Route Efficiency: High-Yield Chlorination

A patented process for preparing 3-trifluoromethyl benzoic acid esters via a m-bis(trichloromethyl)benzene intermediate reported a chlorination step yield of 89.3% with a purity of 97.2% (GC analysis) [1]. This compares favorably with alternative preparation routes for trifluoromethylbenzoic acid from hexafluoroxylene, where reported yields range broadly from 66% to 86% depending on the specific isomer and reagent system [2][3]. The ability to achieve >89% yield in the key chlorination step provides a cost-efficient pathway specific to the meta isomer.

Synthetic Route Efficiency
Cross-study comparable
Chlorination step yield: 89.3% with 97.2% purity (GC).
Supports cost-efficient supply for multi-kilogram procurement programs.
Patented route: CN101066926A. Comparator routes report 66–86% yield.
Synthesis Process Chemistry Yield Chlorination

Key Applications of 3-Trifluoromethylbenzoate


Interwell Tracer for Saline Reservoir Monitoring

With UHPLC-MS/MS detection limits of 0.01–0.05 ng/mL in brines exceeding 20% salinity, sodium 3-(trifluoromethyl)benzoate enables reservoir engineers to inject significantly smaller quantities of tracer while still achieving reliable breakthrough-curve quantification, reducing logistical burden and environmental release compared to non-fluorinated or less-detectable tracer alternatives .

¹⁹F NMR Probe for Insulin Hexamer Allostery

In biophysical research on insulin formulations, 3-trifluoromethylbenzoate uniquely reports on two distinct, slowly interconverting binding modes within R₃ units of T₃R₃ and R₆ states — information inaccessible with the 4-isomer. This enables quantitative analysis of conformational heterogeneity that is critical for optimizing long-acting insulin analog stability .

Supercritical CO₂ Processing of Fluorinated Aromatics

The ~7 wt% solubility of 3-(trifluoromethyl)benzoic acid in dense CO₂ at 35 °C and 100 bar — 40-fold higher than unsubstituted benzoic acid — makes it an ideal candidate for green supercritical fluid extraction, micronization, or impregnation processes. Laboratories seeking to minimize organic solvent use can leverage this property for purification and particle-engineering workflows .

Medicinal Chemistry Intermediate with High Lipophilicity

The ACD/LogP of 2.95 for the benzoate core translates into enhanced membrane permeability and metabolic stability when incorporated into drug-like molecules. Medicinal chemists designing CNS-penetrant or intracellular-targeting compounds can select 3-trifluoromethylbenzoate over its 3-methyl (log Kow = 2.37) or unsubstituted benzoate (log P = 1.89) counterparts to improve pharmacokinetic profiles without introducing additional heteroatoms .

Saline Reservoir Tracer Studies
High-sensitivity UHPLC-MS/MS detection in complex brine matrices
Insulin Hexamer Allostery Research
Multi-state conformational reporting via ¹⁹F NMR dual-mode binding
Supercritical Fluid Processing
Exceptionally high dense-CO₂ solubility relative to non-fluorinated analogs
Medicinal Chemistry Scaffold
Elevated lipophilicity core for membrane permeability modulation
Selection requires verification of positional isomer identity and matrix-specific detection limits for tracer workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Trifluoromethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.